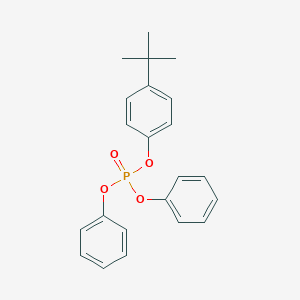

p-tert-Butylphenyl diphenyl phosphate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-tert-butylphenyl) diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23O4P/c1-22(2,3)18-14-16-21(17-15-18)26-27(23,24-19-10-6-4-7-11-19)25-20-12-8-5-9-13-20/h4-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGAVXUJJBOWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274038 | |

| Record name | p-tert-Butylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

981-40-8 | |

| Record name | Diphenyl p-tert-butylphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=981-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylphenyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000981408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-tert-Butylphenyl diphenyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-tert-Butylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095BM86XTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Distribution of P Tert Butylphenyl Diphenyl Phosphate

Environmental Occurrence and Detection

The widespread use of TBPDP has led to its detection in various environmental compartments, including indoor dust, surface waters, sediments, and human biological samples.

Indoor dust is a significant reservoir for many semi-volatile organic compounds, including TBPDP. Studies have consistently detected this compound in dust collected from homes and electronic waste (e-waste) recycling facilities, indicating its release from consumer products.

In a study of house dust from South China and the Midwestern United States, 4-tert-butylphenyl diphenyl phosphate (B84403) (4tBPDPP) was a dominant isomer among the tert-butylated triarylphosphate esters (TBPPs) analyzed nih.gov. The median concentration of total TBPPs in house dust from the Midwestern U.S. was 81.3 ng/g, with a range of 35.2–800 ng/g nih.gov. In the same study, the median concentration in South China house dust was 35.4 ng/g, with a range of 8.1–198 ng/g nih.gov.

A structurally similar compound, tri(2,4-di-t-butylphenyl) phosphate (TDTBPP), has also been identified as a significant pollutant in indoor environments. One study reported a median concentration of TDTBPP in house dust of 4900 ng/g occupationalcancer.caacs.orgumn.edu. The presence of these compounds in household dust suggests that consumer products are a primary source of indoor exposure nih.govnih.gov.

E-waste dust is particularly enriched with flame retardants. The same study that analyzed TDTBPP in house dust found a median concentration of 14,400 ng/g in e-waste dust, highlighting the significant contribution of electronic products to the environmental burden of these compounds occupationalcancer.caacs.orgumn.eduresource-recycling.com.

Concentrations of p-tert-Butylphenyl Diphenyl Phosphate and Related Compounds in Dust

| Compound | Sample Type | Location | Median Concentration (ng/g) | Concentration Range (ng/g) | Source |

|---|---|---|---|---|---|

| ΣTBPPs | House Dust | Midwestern U.S. | 81.3 | 35.2–800 | nih.gov |

| ΣTBPPs | House Dust | South China | 35.4 | 8.1–198 | nih.gov |

| TDTBPP | House Dust | Ontario, Canada | 4900 | - | occupationalcancer.caacs.orgumn.edu |

| TDTBPP | E-waste Dust | Ontario, Canada | 14,400 | - | occupationalcancer.caacs.orgumn.eduresource-recycling.com |

The release of TBPDP from various sources contributes to its presence in aquatic and atmospheric environments. Research has confirmed its detection in surface water, sediment, and air.

Studies on the biodegradation of TBPDP have been conducted in microcosms containing sediment and water. In these controlled environments, the mineralization of TBPDP to ¹⁴CO₂ was observed, with over 37% degradation after 8 weeks in a microcosm from an ecosystem with chronic exposure to agricultural chemicals nih.govasm.org. In contrast, only 1.7% was degraded in samples from a non-contaminated site, suggesting that microbial populations can adapt to degrade this compound nih.govasm.org. Biodegradation products identified in these microcosms included phenol, tert-butylphenol, and diphenyl phosphate nih.govasm.org.

The related compound TDTBPP has been detected in various environmental media. In one study, the median concentration of TDTBPP in sediment was 527 ng/g, in water was 3700 pg/L, and in air was 149 pg/m³ occupationalcancer.caacs.orgumn.edu. These findings indicate the widespread distribution of this class of compounds in the natural environment.

Median Concentrations of TDTBPP in Environmental Media

| Environmental Medium | Median Concentration | Source |

|---|---|---|

| Sediment | 527 ng/g | occupationalcancer.caacs.orgumn.edu |

| Water | 3700 pg/L | occupationalcancer.caacs.orgumn.edu |

| Air | 149 pg/m³ | occupationalcancer.caacs.orgumn.edu |

Human exposure to TBPDP can be assessed through the measurement of its metabolites in biological samples such as urine. The detection of these metabolites confirms the uptake of the parent compound by the human body.

Efforts to determine human exposure to TBPDP are complex due to its metabolism into multiple compounds, including tert-butylphenyl phenyl phosphate and diphenyl phosphate (DPHP) nih.gov. DPHP is a common metabolite for many triaryl-substituted organophosphate esters nih.gov.

One study, the Environment and Reproductive Health (EARTH) study, detected tert-butylphenyl phenyl phosphate in the urine of 14% of participating women, with levels up to 351 ng/mL after specific gravity adjustment nih.gov. In contrast, the Toddler's Exposure to SVOCs in the Indoor Environment (TESIE) study found this metabolite in the urine of 94.5% of the children tested, with levels up to 11.8 ng/mL nih.gov. The reasons for these differences in detection frequency and concentration are not yet fully understood nih.gov.

Diphenyl phosphate (DPHP) has been detected in nearly all urine samples collected from pregnant women in a North Carolina cohort, indicating widespread exposure to its parent compounds unc.edu. The geometric mean concentration of DPHP in this study was 1.9 ng/mL unc.edu.

Environmental Mobility and Partitioning

The physicochemical properties of TBPDP influence its movement and distribution in the environment. Its semi-volatile nature allows for atmospheric transport, while its hydrophobicity leads to partitioning into solid matrices like sediment and soil.

TBPDP can volatilize from products and surfaces, entering the atmosphere where it can be transported over distances. Its vapor pressure is a key parameter in determining its tendency to volatilize. The estimated vapor pressure of TBPDP is 7.8×10⁻⁵ Pa at 20°C and 1.5×10⁻⁴ Pa at 25°C service.gov.uk. A mean Henry's law constant of 2.18 Pa m³/mol has also been determined, which indicates it will be moderately volatile from water and moist soil service.gov.uk.

Once in the atmosphere, TBPDP is subject to degradation processes. The rate constant for the reaction of tert-butylphenyl diphenyl phosphate with atmospheric hydroxyl radicals is estimated to be 1.6×10⁻¹¹ cm³/molecule s service.gov.uk. This leads to an estimated atmospheric half-life of about 24 hours, assuming a hydroxyl radical concentration of 5×10⁵ molecules/cm³ service.gov.uk. This relatively short half-life suggests that long-range atmospheric transport may be limited for the parent compound, though transport while adsorbed to particulate matter is also possible .

Due to its chemical properties, TBPDP is expected to partition from water into sediment and from air into soil . This partitioning behavior is a critical aspect of its environmental fate, as sediments and soils can act as long-term sinks for the compound.

The microbial degradation of TBPDP has been observed to be highest in sediments from eutrophic ecosystems that have high phosphotri- and diesterase activities and have had previous exposure to anthropogenic chemicals nih.govasm.org. This suggests that while TBPDP may accumulate in sediments, it can also be subject to biodegradation under favorable conditions nih.govasm.org. No measured data on the actual concentrations of tert-butylphenyl diphenyl phosphate in soil are readily available, so predicted concentrations are often used in risk assessments service.gov.uk.

Biodegradation and Degradation Pathways

The environmental persistence of this compound (BPDP) is significantly influenced by its susceptibility to biodegradation. Various biotic processes contribute to its transformation and breakdown in the environment.

The biodegradation of this compound has been observed in microcosms containing sediment and water from various ecosystems. The rate of degradation appears to be highly dependent on the ecosystem's prior exposure to anthropogenic chemicals. nih.govasm.org In studies monitoring the mineralization of [14C]BPDP through the evolution of 14CO2, significant differences were observed between ecosystems. nih.govasm.org

For instance, in a microcosm from an ecosystem with chronic exposure to agricultural chemicals, over 37% of BPDP was mineralized to CO2 after eight weeks. nih.govasm.org In stark contrast, only 1.7% of the compound was degraded to CO2 in samples from a non-contaminated site over the same period. nih.govasm.org The concentration of BPDP also impacts the extent of its mineralization. In the most active ecosystems, degradation was highest at a concentration of 0.1 mg/L and was inhibited at 10-fold and 100-fold higher concentrations. nih.govasm.org

The microbial communities in sediments with the highest rates of BPDP biodegradation were found to have larger indigenous heterotrophic and BPDP-utilizing populations. nih.gov Furthermore, these sediments exhibited higher phosphoesterase enzyme activities. nih.gov In some cases, adaptive increases in both microbial populations and phosphoesterase enzymes were observed in sediments that were acclimated to BPDP. nih.gov These findings suggest that microbial degradation of BPDP is most efficient at low concentrations in eutrophic ecosystems that have microorganisms with high phosphotriesterase and diesterase activities, particularly those with a history of chemical exposure. nih.govasm.org The process of microbial degradation is believed to involve at least three distinct catabolic processes. nih.govasm.org

Table 1: Mineralization of [14C]BPDP in Microcosms from Different Ecosystems

| Ecosystem Type | BPDP Mineralization (% after 8 weeks) | Key Factors |

|---|---|---|

| Chronic exposure to agricultural chemicals | > 37% | High indigenous microbial populations, high phosphoesterase activity, adaptation |

| Non-contaminated site | 1.7% | Low indigenous microbial populations, low phosphoesterase activity |

Fungal species play a role in the metabolism of this compound. Studies involving 28 different fungal cultures have demonstrated their ability to metabolize this compound. nih.govnih.govasm.org The fungus Cunninghamella elegans, in particular, has been shown to metabolize 70% of the available BPDP after a seven-day incubation period. nih.govnih.gov

The primary metabolic pathway in fungi involves the oxidation of the tert-butyl group and the aromatic rings. nih.govasm.org C. elegans predominantly metabolizes BPDP at the tert-butyl moiety, leading to the formation of 4-(2-carboxy-2-propyl)triphenyl phosphate as the main metabolite. nih.govnih.govasm.org Other identified metabolites include:

4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate nih.govasm.org

Triphenyl phosphate nih.govasm.org

Diphenyl phosphate nih.govasm.org

4-(2-carboxy-2-propyl)diphenyl phosphate nih.govasm.org

2-(4-hydroxyphenyl)-2-methyl propionic acid nih.govasm.org

Phosphatase cleavage, which would result in the formation of mono- and diaryl metabolites, is considered a minor pathway for the fungal metabolism of BPDP. This is supported by the detection of only trace levels of these metabolites and the low measured phosphotriesterase activity in C. elegans. nih.govasm.org

Both biotic and abiotic processes contribute to the breakdown of this compound into several degradation products. Hydrolysis is a key abiotic degradation pathway for aryl phosphates, which can be influenced by pH. service.gov.uk The initial hydrolysis product of aryl phosphates is typically diaryl phosphates, which are acidic. service.gov.uk

In microbial degradation studies, chemical analysis of microcosm residues revealed the presence of several minor biodegradation products alongside the undegraded parent compound. nih.govasm.org These products indicate that microbial action cleaves the phosphate ester bonds. The identified degradation products include:

Diphenyl phosphate nih.govasm.orgasm.org

tert-Butylphenol nih.govasm.org

Triphenyl phosphate nih.govasm.org

Diphenyl phosphate (DPHP) is a common metabolite for many triaryl-substituted organophosphate esters and is formed through the hydrolysis of BPDP. nih.gov The presence of triphenyl phosphate as a degradation product is noteworthy, as commercial BPDP products often contain 15-20% triphenyl phosphate as an impurity. service.gov.uk

Oxidative degradation is a fundamental process in the breakdown of many organic compounds, often involving free radical chain reactions. mtak.huresearchgate.net This process is initiated by factors such as heat and light and involves the reaction of the substance with oxygen. mtak.hu The reaction with oxygen can lead to the formation of various oxygenated products, including hydroperoxides, alcohols, ketones, and aldehydes. mdpi.com While specific studies on the oxidative degradation pathways of this compound are limited, the general principles of organic chemical degradation suggest its susceptibility to such processes. The oxidation of related organophosphorus antioxidants, such as the transformation of tris(2,4-di-tert-butylphenyl)phosphite into its phosphate form, indicates that oxidation at the phosphorus center is a relevant environmental transformation. oru.se

The formation of polymers can occur during the degradation of organic compounds through termination reactions where radical species combine to form more stable, larger molecules. mdpi.com

Bioaccumulation and Biomagnification Potential

Bioaccumulation refers to the buildup of a chemical in an organism from the surrounding environment, while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain. cimi.org Organophosphate esters as a class are generally lipophilic and have low water solubility, which suggests a potential for uptake and bioaccumulation in the fatty tissues of organisms. asm.org

While the parent compound may have a low bioaccumulation potential, its metabolites could behave differently. For instance, studies on the related compound triphenyl phosphate have shown that its primary metabolite, diphenyl phosphate (DPHP), is eliminated from organisms more slowly than the parent compound. nih.gov This suggests that DPHP, which is also a metabolite of BPDP, may have a higher bioaccumulation potential than BPDP itself. nih.gov

Table 2: Bioaccumulation Potential of this compound

| Compound | Bioaccumulation Classification | Supporting Evidence |

|---|---|---|

| This compound (Parent Compound) | Does not meet criteria for PBT or vPvB | Regulatory assessments indicate low potential. service.gov.uk |

| Diphenyl phosphate (Metabolite) | Potentially higher than parent compound | Slower elimination rate observed in studies of related compounds. nih.gov |

Toxicological Research on P Tert Butylphenyl Diphenyl Phosphate and Its Metabolites

General Toxicity and Systemic Effects

Acute Toxicity Studies (e.g., Oral, Inhalation, Dermal)

Studies on butylated triaryl phosphate (B84403) esters, including p-tert-butylphenyl diphenyl phosphate, indicate low acute toxicity following oral, dermal, and inhalation exposures. industrialchemicals.gov.au

Oral: In animal tests involving oral administration to rats and rabbits, butylated triaryl phosphate esters showed low acute toxicity, with median lethal dose (LD50) levels reported to be greater than 2000 mg/kg of body weight. industrialchemicals.gov.au Clinical signs observed in rats included mild to moderate depression, piloerection, reddish stained muzzles, lacrimation, chromodacryorrhoea, diarrhoea, and yellowish-brown anogenital stains. industrialchemicals.gov.au An older study from 1979, not conducted to current OECD guidelines, indicated an LD50 of above 5,000 mg/kg bodyweight for oral administration in rats. service.gov.uk

Dermal: Acute dermal toxicity studies on butylated triaryl phosphate esters in rats and rabbits have also shown low toxicity, with an LD50 greater than 2000 mg/kg of body weight. industrialchemicals.gov.au Furthermore, this compound was not readily absorbed through the skin in guinea pigs. industrialchemicals.gov.au

Inhalation: Acute inhalation toxicity studies have reported a median lethal concentration (LC50) in rats of greater than 200 mg/L for this compound. industrialchemicals.gov.au For a commercial mixture containing 75-80% this compound, the rat inhalation LC50 was greater than 3.1 mg/L, which was the highest concentration tested. industrialchemicals.gov.au No systemic effects were seen in rats exposed to a commercial butylated triaryl ester at a concentration of 6310 mg/m³ for 4 hours. industrialchemicals.gov.au

Interactive Data Table: Acute Toxicity of this compound

| Exposure Route | Test Animal | LD50/LC50 | Source |

| Oral | Rat, Rabbit | >2000 mg/kg bw | industrialchemicals.gov.au |

| Oral | Rat | >5000 mg/kg bw | service.gov.uk |

| Dermal | Rat, Rabbit | >2000 mg/kg bw | industrialchemicals.gov.au |

| Inhalation | Rat | >200 mg/L | industrialchemicals.gov.au |

| Inhalation | Rat | >3.1 mg/L (Commercial Mixture) | industrialchemicals.gov.au |

Repeated Dose Toxicity Studies

A repeated dose dermal toxicity study was conducted on a commercial butylated triaryl phosphate ester formulation. The formulation consisted of 43.2% tert-butylphenyl diphenyl phosphate, 40.2% triphenyl phosphate (TPHP), 14% di-tert-butylphenyl phenyl phosphate, and 2% tri-tert-butyl phenyl phosphate. industrialchemicals.gov.au In this study, New Zealand white rabbits were treated with the formulation at different dose levels five days a week for three weeks, and no treatment-related mortality was observed. industrialchemicals.gov.au

Effects on Organ Weights (e.g., Liver, Kidney, Adrenal)

A study on a commercial formulation primarily composed of this compound, known as Phosflex 51B, revealed that Sprague Dawley rats exposed to this mixture exhibited increased weights of the liver, kidney, and adrenal glands. nih.gov However, besides these changes in organ weight, the rats were reported to be otherwise unaffected. nih.gov

Neurotoxicity Investigations

Inhibition of Plasma Cholinesterase Activity

While many organophosphate compounds are known to inhibit acetylcholinesterase (AChE), some research suggests that certain organophosphate esters, including metabolites of this compound, may exert neurodevelopmental toxicity through non-cholinergic pathways. nih.gov For instance, studies on the common metabolite diphenyl phosphate (DPHP) have linked it to neurodevelopmental effects in children, which were observed in the absence of significant AChE inhibition. nih.gov

Evaluation of Brain Neuropathy Target Esterase (NTE) Activity

Neuropathy target esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6), is a serine hydrolase found in the nervous system. nih.govresearchgate.net The inhibition and subsequent aging of NTE by certain organophosphorus compounds are linked to organophosphate-induced delayed neurotoxicity (OPIDN), a condition characterized by the degeneration of long axons in the central and peripheral nervous systems. nih.govresearchgate.netnih.gov

A study involving a jet engine lubricant that contained 3% butylated triphenyl phosphate demonstrated inhibition of neurotoxic esterase activity in the brain and spinal cord of hens. nih.gov Despite this inhibition, organophosphate-induced delayed neuropathy was not observed in this particular study. nih.gov

Clinical Signs and Neuropathological Alterations in Animal Models

Studies on the clinical and neuropathological effects of this compound (BPDP) in animal models have revealed several key findings. In Sprague Dawley rats, exposure to a commercial mixture containing BPDP resulted in increased weights of the liver, kidney, and adrenal glands. nih.gov Research on primary rat neocortical cultures demonstrated that BPDP could reduce neurite outgrowth and the firing of neuronal networks. nih.gov Furthermore, in MA-10 mouse Leydig cells, BPDP exposure was linked to increased production of superoxide (B77818) and basal progesterone (B1679170) secretion. nih.gov

Neurobehavioral Effects in Zebrafish Larvae and Adults

Zebrafish have been utilized as a model organism to investigate the neurobehavioral impacts of BPDP. Interestingly, developmental exposure of zebrafish larvae to BPDP did not result in any observable effects on locomotor activity. nih.govcbs.dk However, when adult zebrafish were exposed to BPDP during their embryonic development, a reduced response to a novel environment was observed. nih.gov Furthermore, acute exposure of zebrafish larvae to BPDP did elicit behavioral effects. nih.govcbs.dk Higher concentrations of BPDP during embryonic development led to spinal curvature in a significant portion of the fish. nih.gov

Developmental and Reproductive Toxicology

Effects on Endochondral Ossification and Bone Formation in Murine Limb Bud Cultures

Research using murine limb bud cultures has demonstrated that BPDP has a detrimental impact on endochondral ossification, the process by which cartilage is replaced by bone during development. nih.govnih.gov Exposure to BPDP was found to be more harmful to this process than 2,2′,4,4′-tetrabromodiphenyl ether, a polybrominated diphenyl ether that it has replaced. nih.govresearchgate.netkisti.re.kr

Transcriptomic Analysis of Developmental Pathways (e.g., Hedgehog Signaling Inhibition)

To understand the molecular mechanisms behind BPDP's effects on development, researchers have conducted transcriptomic analyses. These studies have revealed that BPDP exposure alters the expression of numerous genes, notably those involved in the Hedgehog (Hh) signaling pathway. nih.govnih.govresearchgate.netkisti.re.kr The Hh pathway is a critical regulatory network for endochondral ossification. nih.govkisti.re.kr

RNA sequencing of murine limb buds exposed to BPDP showed a decrease in the expression of several targets of Hh signaling, including Gli1, Ptch1, and Ptch2, while increasing the expression of Ihh. nih.govnih.govresearchgate.netkisti.re.kr This pattern of gene expression changes is predictive of Hh signaling inhibition. nih.govresearchgate.netkisti.re.kr The attenuation of Hh signaling activity was observed to begin earlier and become more significant at higher concentrations of BPDP. nih.govresearchgate.netkisti.re.kr

Further experiments using a known Hh agonist, purmorphamine, demonstrated that co-treatment could rescue the detrimental morphological changes in the cartilage template caused by BPDP. nih.govresearchgate.netkisti.re.kr However, this rescue did not fully restore the expression of key transcription factors for bone development, Runx2 and Sp7, to control levels. nih.govkisti.re.kr These findings highlight the vulnerability of the developmentally crucial Hh signaling pathway to environmental chemical exposures. nih.govresearchgate.netkisti.re.kr

Developmental Cardiotoxicity and Hepatotoxicity in Zebrafish

In addition to its effects on skeletal development, BPDP has been shown to induce developmental cardiotoxicity and hepatotoxicity in zebrafish, suggesting its potential as a teratogen. nih.gov Exposure to BPDP can lead to pericardial edema, a sign of cardiac dysfunction. researchgate.netmdpi.com While some studies on related compounds have shown that they can alter pathways important for cardio- and hepatotoxicity, more specific research on BPDP's mechanisms in these areas is ongoing. mdpi.com

Effects on Embryonic Viability and Morphological Alterations in Chicken Embryos

Studies on chicken embryos have provided further insights into the developmental toxicity of BPDP. When chicken eggs were exposed to BPDP via air cell injection, no significant effects on mortality were observed up to the highest tested concentrations. nih.govresearchgate.net However, at higher doses, a significant reduction in gallbladder size was noted. nih.govresearchgate.net

In addition to morphological changes, significant differences in hepatic gene expression were reported in chicken embryos exposed to BPDP. nih.gov The most pronounced transcriptomic effects occurred at mid-incubation. nih.gov Genes related to xenobiotic metabolism, the regulation of bile acid and cholesterol, and oxidative stress were found to be significantly dysregulated. nih.gov These findings suggest that BPDP can impact avian embryonic development and warrant further investigation into its long-term effects, particularly concerning liver cholestasis. nih.govresearchgate.net

Impacts on Reproductive Endpoints

Research into the reproductive effects of this compound (BPDP) has identified impacts on key hormonal and cellular functions. One study observed that exposure to BPDP led to an increase in basal progesterone secretion in MA-10 mouse Leydig cells. nih.gov This alteration of a crucial steroid hormone suggests a potential to disrupt the finely tuned processes of male reproduction.

While direct studies on BPDP's effect on sperm parameters are limited, research on structurally related organophosphate esters provides context. For instance, triphenyl phosphate (TPHP), a similar aryl phosphate, was found to significantly lower sperm counts in the marine amphipod Echinogammarus marinus after 14 days of exposure. port.ac.uk Another related compound, cresyl diphenyl phosphate (CDP), was shown to decrease sperm quality in mice by inducing apoptosis in testicular cells and injuring Leydig and Sertoli cells. nih.gov Furthermore, chemicals that are metabolized to p-tert-butyl benzoic acid (p-TBBA), a potential metabolite of BPDP, are known to adversely affect spermatogenesis in rats, impacting sperm viability, motility, and morphology.

Endocrine Disrupting Properties

Effects on Steroidogenesis in Leydig Cells

This compound has been shown to directly affect the steroidogenic function of Leydig cells, the primary producers of androgens in males. In a study utilizing MA-10 mouse Leydig tumor cells, exposure to BPDP resulted in an increased basal secretion of progesterone. nih.gov Progesterone is a critical precursor in the steroidogenesis pathway for the synthesis of androgens, including testosterone (B1683101). The unsolicited increase in progesterone suggests a dysregulation of the normal steroidogenic cascade. This finding indicates that BPDP can interfere with the intricate enzymatic processes within Leydig cells that are responsible for maintaining hormonal balance.

Alterations in Gene Expression Related to Progesterone Biosynthesis

The observed increase in progesterone secretion in MA-10 mouse Leydig cells following exposure to BPDP strongly implies an underlying alteration in the expression of genes related to steroid biosynthesis. nih.gov While the specific genes affected by BPDP have not been fully detailed in available research, the production of steroid hormones is tightly regulated by the expression of key genes. These include the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria, and various cytochrome P450 enzymes that catalyze subsequent steps. For example, studies on other environmental contaminants have shown that they can disrupt testosterone production by decreasing the expression of StAR and other critical steroidogenic enzymes like CYP11A1 and 3β-HSD. The elevated progesterone levels caused by BPDP could stem from similar modulations of gene expression, potentially upregulating early-stage synthesis or inhibiting the enzymes responsible for converting progesterone to downstream androgens.

Genotoxicity and Mutagenicity Assessments

The genotoxic potential of this compound has been evaluated using the Salmonella/E.coli Mutagenicity Test, commonly known as the Ames test. This assay is a standard method for detecting a chemical's ability to cause mutations in the DNA of test organisms. In one evaluation, tert-butylphenyl diphenyl phosphate was tested in four different Salmonella typhimurium strains (TA98, TA100, TA1535, and TA1537) with and without metabolic activation (S9 mix). nih.gov

Table 1: Ames Test for this compound

| Test Strain | Metabolic Activation | Result |

|---|---|---|

| S. typhimurium TA98 | With & Without S9 | Non-mutagenic |

| S. typhimurium TA100 | With & Without S9 | Non-mutagenic |

| S. typhimurium TA1535 | With & Without S9 | Non-mutagenic |

| S. typhimurium TA1537 | With & Without S9 | Non-mutagenic |

This table summarizes the findings from a standard mutagenicity assay.

The results of these tests were negative, indicating that under the specific conditions of the assay, this compound did not act as a mutagen. nih.gov

Metabolism and Biotransformation in Organisms

The metabolism of this compound (BPDP) has been investigated in microbial systems, providing insight into its biotransformation pathways. Studies using the fungus Cunninghamella elegans have shown that this organism effectively metabolizes BPDP. nih.govasm.org The primary metabolic route involves the oxidation of the alkyl side chain and the aromatic rings. nih.govnih.gov

After a seven-day incubation period, C. elegans was found to metabolize approximately 70% of the initial BPDP. nih.govnih.gov The predominant transformation is the oxidation of the tert-butyl group, leading to the formation of a carboxylic acid metabolite. nih.govnih.govnih.gov Phosphatase cleavage, which would break the ester bonds, appears to be a minor pathway in the fungal metabolism of this compound. nih.govnih.gov

A number of metabolites have been identified from these fungal studies.

Table 2: Identified Metabolites of this compound in Cunninghamella elegans

| Metabolite Name |

|---|

| 4-(2-carboxy-2-propyl)triphenyl phosphate |

| 4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate |

| Triphenyl phosphate |

| Diphenyl phosphate |

| 4-(2-carboxy-2-propyl)diphenyl phosphate |

| 2-(4-hydroxyphenyl)-2-methyl propionic acid |

| Phenol |

This table lists the biotransformation products identified in fungal metabolism studies. nih.govnih.govasm.orgnih.gov

These findings indicate that BPDP can be broken down in organisms, primarily through oxidative processes acting on the tert-butyl substituent. nih.govnih.gov

Formation of Urinary Metabolites

The biotransformation of p-TBPDPP in the body leads to the formation of various metabolites that are primarily excreted through urine. Identifying these urinary metabolites is a key method for assessing human exposure to the parent compound. Research has shown that the metabolism of p-TBPDPP involves the transformation into several key products, including tert-butylphenyl phenyl phosphate (tb-PPP) and diphenyl phosphate (DPHP). nih.govnih.gov

The detection of tb-PPP in the urine of women in one study, at levels up to 351 ng/ml, confirms its status as a human metabolite of p-TBPDPP. nih.gov Similarly, DPHP is a known metabolite common to many triaryl-substituted organophosphate esters, arising from the cleavage of one of the phenyl groups from the phosphate ester core. nih.govnih.gov

Studies on the fungal metabolism of p-TBPDPP provide further insight into its breakdown pathways, which may share similarities with mammalian metabolism. In experiments with the fungus Cunninghamella elegans, the compound was primarily metabolized at the tert-butyl group to form 4-(2-carboxy-2-propyl)triphenyl phosphate. nih.govnih.gov Other detected metabolites included triphenyl phosphate, diphenyl phosphate, and hydroxylated derivatives, indicating that both the alkyl side chain and the aromatic rings are sites of metabolic attack. nih.govnih.gov These findings suggest that phosphatase cleavage, which would yield DPHP, is a potential, though perhaps minor, metabolic pathway. nih.govnih.gov

The table below summarizes key urinary metabolites of p-TBPDPP identified in research studies.

Table 1: Identified Urinary Metabolites of this compound

| Metabolite Name | Abbreviation | Parent Compound |

| tert-butylphenyl phenyl phosphate | tb-PPP | This compound |

| Diphenyl phosphate | DPHP | This compound & other aryl-OPEs |

Enzymatic Pathways Involved

The biotransformation of p-TBPDPP and other organophosphate esters is largely carried out by a superfamily of enzymes known as cytochrome P450 (CYP450). These enzymes are central to the metabolism of a vast array of foreign compounds (xenobiotics), playing a critical role in their detoxification and elimination from the body.

The primary function of CYP450 enzymes in this context is to introduce or expose functional groups on the p-TBPDPP molecule, typically through oxidation. This process increases the water solubility of the compound, facilitating its subsequent excretion in the urine. The formation of hydroxylated metabolites, as observed in fungal metabolism studies, is a classic example of a CYP450-mediated reaction. nih.govnih.gov While direct studies on the specific CYP450 isozymes responsible for p-TBPDPP metabolism are limited, the metabolic pathways of structurally similar organophosphate esters, such as triphenyl phosphate (TPHP), are well-established to be mediated by CYP450. The structural similarities suggest that the bulky tert-butyl group on the aryl ring of p-TBPDPP may influence its interaction with metabolic enzymes. acs.org

Comparative Toxicology with Other Organophosphate Esters and Brominated Flame Retardants

As organophosphate esters like p-TBPDPP have replaced polybrominated diphenyl ethers (PBDEs) in many applications, a critical question is whether they represent a safer alternative. acs.org Toxicological studies aim to compare the adverse effects of these different classes of flame retardants.

Research has shown that some organophosphate esters exhibit toxicity levels comparable to or even greater than the PBDEs they replaced. nih.govoup.com For instance, one study found p-TBPDPP to be more detrimental to endochondral ossification (bone formation) in murine limb bud cultures than 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), a major PBDE congener. nih.govnih.gov

In comparative studies using the nematode Caenorhabditis elegans, aromatic organophosphate esters, including p-TBPDPP, were shown to have levels of toxicity comparable to PBDEs for certain endpoints like larval development and reproduction. oup.com Specifically, while PBDEs were more potent in reducing feeding, some organophosphate esters, like triphenyl phosphate (TPHP), inhibited larval development at levels similar to three different PBDEs. oup.com

Furthermore, within the class of organophosphate esters, there are varying degrees of toxicity. Generally, chlorinated and aryl organophosphate esters tend to exhibit greater toxic effects than alkyl-organophosphate esters. fao.org For example, in vitro studies have shown that isopropylated phenyl phosphate (IPPP) was the most cytotoxic among several tested organophosphate esters, while TPHP was the least toxic in that particular assay. mdpi.com The table below provides a comparative overview of the toxicological findings for p-TBPDPP and other flame retardants.

Table 2: Comparative Toxicological Findings

| Compound/Class | Model System | Observed Effects | Reference |

| This compound (p-TBPDPP) | Murine limb bud cultures | More detrimental to endochondral ossification than BDE-47. | nih.govnih.gov |

| Caenorhabditis elegans | Affected larval development and reproduction. | oup.com | |

| Polybrominated Diphenyl Ethers (PBDEs) | Caenorhabditis elegans | Inhibited larval development, reproduction, and feeding. | oup.com |

| Aryl Organophosphate Esters (general) | Various | Generally more toxic than alkyl-OPEs. | fao.org |

| Chlorinated Organophosphate Esters (general) | Various | Generally more toxic than alkyl-OPEs. | fao.org |

Exposure Assessment and Risk Characterization

Human Exposure Pathways

Humans can be exposed to tBPDP through several routes, reflecting its use in a wide range of consumer and industrial products.

Indoor dust is a significant reservoir for many semi-volatile organic compounds (SVOCs), including organophosphate esters like tBPDP. Due to its use as a flame retardant and plasticizer in products commonly found indoors, such as electronics, furniture, and building materials, tBPDP can leach out and adsorb to dust particles. nih.gov

Studies have frequently detected tBPDP in household dust. nih.gov Inhalation of these contaminated dust particles represents a potential pathway for human exposure, particularly for children who spend more time indoors and closer to the ground. While specific data on the concentration of tBPDP in indoor air is limited, the presence of related organophosphate esters in indoor environments is well-documented, suggesting that inhalation is a relevant exposure route. nih.gov

For instance, a study on various indoor microenvironments in the United States found organophosphate flame retardants in indoor air and dust, highlighting the potential for exposure via inhalation. researchgate.net Another study in Canada reported the presence of a related compound, tris(2,4-di-tert-butylphenyl) phosphate (B84403), in indoor dust at unexpectedly high concentrations, further underscoring the importance of indoor dust as a source of exposure to this class of chemicals. acs.org

Dietary intake is another potential route of human exposure to tBPDP. Contamination of food can occur through various means, including the transfer of the chemical from food packaging materials, accumulation in the food chain, and deposition of contaminated dust onto food.

While specific studies on the concentration of tBPDP in various foodstuffs are not extensively detailed in the provided search results, the general understanding of organophosphate ester exposure suggests that diet can be a contributing factor. The lipophilic nature of tBPDP (log Kow = 5.12) indicates a potential for bioaccumulation in fatty tissues of organisms, which could lead to its presence in meat, fish, and dairy products. nih.gov

Dermal absorption, or contact with the skin, is a recognized pathway for exposure to tBPDP, especially from consumer products that contain the compound. nih.gov Products such as textiles, furniture, and electronics treated with tBPDP as a flame retardant or plasticizer can release the chemical, leading to direct skin contact. biosynth.com

Certain occupations carry a higher risk of exposure to tBPDP. Firefighters, in particular, face exposure to a complex mixture of chemicals released during combustion, including organophosphate flame retardants. nih.govyoutube.com Building materials, furniture, and electronics containing tBPDP can release the compound and its byproducts when burned.

Studies have shown that firefighters have higher levels of metabolites of organophosphate flame retardants in their urine compared to the general population. nih.gov Diphenyl phosphate (DPhP), a common metabolite of several organophosphate esters including tBPDP, is often measured in biomonitoring studies of firefighters. nih.gov This indicates that occupational exposure during firefighting activities is a significant route of intake.

Exposure can occur through both inhalation of smoke and particulate matter and dermal absorption from contaminated personal protective equipment (PPE). researchgate.netnih.gov Research using silicone wristbands has demonstrated that firefighters are exposed to various SVOCs, including organophosphate esters, both on-duty and off-duty, with higher exposures associated with fire events. nih.gov

Table 1: Occupational Exposure of Firefighters to Organophosphate Esters

| Exposure Metric | Finding | Reference |

| Urinary Metabolites | Higher levels of organophosphate flame retardant metabolites in firefighters' urine compared to the general population. | nih.gov |

| Silicone Wristbands | Detection of organophosphate esters on wristbands worn by firefighters, with higher levels associated with fire events. | nih.gov |

| Contaminated Gear | Personal protective equipment can be a source of secondary exposure. | mdpi.com |

Environmental Exposure Scenarios

The release of tBPDP into the environment can occur at various stages of its lifecycle, from manufacturing to the use and disposal of products containing it.

Industrial processes involved in the manufacturing of tBPDP and its incorporation into products are potential sources of environmental release. nih.gov This can include releases to air, water, and land from manufacturing facilities. europa.eu

Once incorporated into consumer products, tBPDP can be released into the environment through volatilization from plastics where it is used as a plasticizer and leakage from its use in hydraulic fluids. nih.gov The European Chemicals Agency (ECHA) notes that the release of tBPDP to the environment can occur from industrial use, such as in processing aids and in the production of articles. europa.eu

Furthermore, consumer use of products containing tBPDP can lead to its release into the environment. This is particularly relevant for products used outdoors or those that are subject to wear and tear, which can accelerate the leaching of the chemical. europa.eu

Wastewater Treatment Plant Effluent

The presence and fate of p-tert-Butylphenyl diphenyl phosphate (BPDPP) in wastewater treatment plants (WWTPs) are crucial for understanding its potential release into the aquatic environment. While comprehensive data on measured concentrations in full-scale WWTPs are limited, model-based predictions and laboratory studies offer insights into its behavior.

An environmental risk evaluation from the United Kingdom utilized the EUSES 2.0.3 program to predict local environmental concentrations (PEClocal). For microorganisms in a standard sewage treatment plant, the model predicted concentrations, although specific values from the summary were not provided in the readily available documentation. The same report indicated that for various industrial uses, the emissions to wastewater are a key pathway into the environment. service.gov.uk

In terms of removal efficiency, a laboratory study using activated sludge from a domestic source investigated the degradation of a commercial BPDP product. The substance was added to the test units at nominal concentrations of 3 mg/L and 13 mg/L over a period of eight to nine weeks. The results demonstrated an equilibrium removal rate of over 93% at the 3 mg/L loading rate and 84% (with a standard deviation of ± 3%) at the 13 mg/L loading rate. The study also investigated potential loss through volatilization by passing the off-gases through scrubbers and found no significant loss (less than 0.5% per cycle), suggesting that biodegradation and sorption to sludge are the primary removal mechanisms. service.gov.uk

It is important to note that while a risk characterization for the WWTP itself was not formally carried out in the UK assessment, the risk to this environmental compartment was considered to be low for all evaluated scenarios. service.gov.uk However, the lack of extensive monitoring data from various WWTPs makes it challenging to provide a definitive range of BPDPP concentrations in influent and effluent. For context, studies on other organophosphate flame retardants have shown that their concentrations in WWTP effluent can vary significantly, often in the nanogram per liter (ng/L) range, depending on the specific compound and the treatment processes employed. europa.eu

Table 1: Predicted Local Environmental Concentrations (PEClocal) for the Aquatic Compartment

| Compartment | Predicted Concentration | Source |

|---|---|---|

| Microorganisms in sewage treatment plant (mg/L) | Not specified in summary | service.gov.uk |

| Surface water - emission episode (μg/L) | Scenario-dependent | service.gov.uk |

Application of Biosolids to Land

Wastewater treatment processes partition hydrophobic compounds like this compound between the treated effluent and sewage sludge. Due to its physicochemical properties, including a log Kow of 5.12, BPDPP is expected to adsorb to sludge particles. This sludge, when treated and converted to biosolids for land application, can become a source of this contaminant to terrestrial ecosystems. nih.gov

The land application of municipal biosolids is a common practice for soil conditioning and fertilization. sludgenews.org However, this practice can introduce a variety of contaminants of emerging concern, which are not entirely removed during wastewater treatment, into the soil environment. nih.gov These contaminants can include flame retardants. Once in the soil, the fate of these compounds is governed by processes such as degradation, leaching, and uptake by plants. nih.govresearchgate.net

While specific studies measuring the concentrations of this compound in municipal biosolids and its subsequent fate in amended soils are not widely available in the reviewed literature, research on other persistent organic pollutants provides a relevant framework. For instance, studies on other flame retardants have shown their persistence in biosolid-amended soils for years after application. researchgate.net The transport potential of these compounds within the soil profile is often linked to their chemical properties, with some showing limited leaching and others demonstrating potential for movement into deeper soil layers and even groundwater. sludgenews.org

Given the high log Kow of BPDPP, it is anticipated to have a strong affinity for the organic matter in soil and biosolids, which might limit its immediate mobility but could lead to its long-term accumulation in agricultural lands with repeated biosolids application. The potential for plant uptake and subsequent entry into the food chain is a relevant exposure pathway that requires further investigation for BPDPP. Studies on other organic contaminants have confirmed that plant uptake from biosolid-amended soil can occur. nih.govresearchgate.net

Risk Characterization and Assessment Frameworks

The risk characterization of this compound involves integrating exposure assessments with ecotoxicological and human health hazard data. This process typically uses frameworks such as the calculation of Predicted No-Effect Concentrations (PNECs) for environmental compartments and the evaluation of the substance against criteria for Persistence, Bioaccumulation, and Toxicity (PBT).

Predicted No-Effect Concentrations (PNECs) for Environmental Compartments

The Predicted No-Effect Concentration (PNEC) represents the concentration of a substance below which adverse effects in an ecosystem are not expected to occur. regulations.gov These values are derived from ecotoxicity data (e.g., LC50, EC50, NOEC) by applying an assessment factor (AF) to account for uncertainties, such as the extrapolation from laboratory tests on a few species to the entire ecosystem. accustandard.com

For this compound, specific PNEC values for various environmental compartments (water, sediment, soil) have not been established in the reviewed scientific literature. The UK environmental risk evaluation report, a key source of information, does not provide derived PNEC values. service.gov.uk

However, the methodology for deriving such values is well-established. For instance, in a study on other organophosphate esters like triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), PNEC values for water (PNECwater) were derived using the species sensitivity distribution (SSD) method, resulting in values of 6.35 µg/L for TPhP and 38.0 µg/L for TDCIPP. The PNEC for sediment (PNECsed) was then calculated using the equilibrium partitioning (EqP) approach. nih.gov A similar approach could be adopted for BPDPP should sufficient ecotoxicity data become available.

The derivation of robust PNEC values for BPDPP would require a comprehensive dataset of acute and chronic toxicity data for a range of aquatic and terrestrial organisms representing different trophic levels.

Assessment for Human Health Following Environmental Exposure

The assessment of human health risks from environmental exposure to this compound is currently hampered by a significant lack of data. A comprehensive risk assessment requires information on both exposure levels in the population and established health-based guidance values, such as a tolerable daily intake (TDI) or a reference dose (RfD).

According to a 2008 environmental risk evaluation report by the UK Environment Agency, a quantitative assessment for humans exposed to BPDPP through the environment was not possible due to a limited toxicity database. service.gov.uk This indicates a critical data gap in understanding the potential long-term health effects of low-level environmental exposure.

Human exposure to BPDPP can occur through various pathways, including the ingestion of contaminated dust. Studies have frequently detected BPDPP in household dust samples. nih.gov Efforts to determine human exposure are also complicated by its metabolism into compounds like tert-butylphenyl phenyl phosphate and diphenyl phosphate. For example, one study detected tert-butylphenyl phenyl phosphate in the urine of 14% of participating women, with concentrations up to 351 ng/mL, while another study found it in the urine of 94.5% of toddlers, with levels up to 11.8 ng/mL. nih.gov

While a full risk assessment framework for BPDPP is not available, the approach used for structurally related compounds can provide a template. For example, the risk assessment for p-tert-butylphenol considered various exposure scenarios, including consumer uses and environmental pathways like the intake of contaminated water and food. europa.eu It utilized No-Observed-Adverse-Effect Levels (NOAELs) from toxicological studies to derive margins of exposure (MOE). A similar framework would be necessary for BPDPP, but this would require the establishment of reliable NOAELs or other points of departure from chronic toxicity and developmental/reproductive toxicity studies.

Analytical Methodologies for P Tert Butylphenyl Diphenyl Phosphate

Sample Preparation Techniques for Environmental and Biological Matrices

The analysis of p-tert-butylphenyl diphenyl phosphate (B84403) (tBPDP) in environmental and biological samples necessitates effective sample preparation to isolate the analyte from complex matrices. Common techniques involve extraction followed by cleanup steps to remove interfering substances.

For environmental matrices such as water, sediment, and dust, various extraction methods are employed. In river water studies, a common procedure involves the addition of the sample to a medium, followed by monitoring for biodegradation. nih.gov For instance, in one study, 50 µg of tBPDP was added to 200 mL of Mississippi River water. nih.gov For dust samples, a comprehensive method for the quantitative analysis of 17 aryl-organophosphate esters (aryl-OPEs), including tBPDP, was developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method involves systematic optimization of sample preparation procedures to ensure accurate quantification. nih.gov Another approach for environmental water samples utilizes magnetic solid-phase extraction (MSPE) with multi-walled carbon nanotubes, which simplifies the process and enhances extraction efficiency. chromatographyonline.com For sediment samples, Soxhlet extraction with toluene (B28343) for 24 hours, followed by a basic alumina (B75360) purification stage, has been used. thermofisher.com

In biological matrices, such as urine and tissue, the focus is on extracting tBPDP and its metabolites. The transformation of tBPDP into metabolites like tert-butylphenyl phenyl phosphate and diphenyl phosphate complicates the assessment of human exposure. nih.gov For example, tert-butylphenyl phenyl phosphate has been detected in human urine, indicating exposure to the parent compound. nih.govbiosynth.com Fungal metabolism studies have utilized thin-layer, gas-liquid, or high-pressure liquid chromatography to separate metabolites from culture incubations. nih.gov

A summary of sample preparation techniques is presented in the interactive table below.

| Matrix | Extraction Method | Cleanup/Purification | Reference |

| River Water | Direct addition to medium | None specified | nih.gov |

| Indoor Dust | Optimized procedure for LC-MS/MS | Systematic optimization | nih.gov |

| Environmental Water | Magnetic Solid-Phase Extraction (MSPE) | Elution with organic solvent | chromatographyonline.com |

| Sediment | Soxhlet extraction with toluene | Basic alumina column | thermofisher.com |

| Fungal Culture | Not specified | Thin-layer, gas-liquid, or high-pressure liquid chromatography | nih.gov |

| Human Urine | Not specified | Not specified | nih.govbiosynth.com |

Chromatographic and Spectrometric Detection Methods

Following sample preparation, various chromatographic and spectrometric techniques are utilized for the detection and quantification of tBPDP and its related compounds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of tBPDP and other aryl-OPEs. nih.gov A validated LC-MS/MS method has been developed for the simultaneous determination of 17 traditional and emerging aryl-OPEs in indoor dust. nih.gov This method offers high sensitivity and allows for the separation of target analytes in a single run of 13 minutes, with limits of quantification ranging from 0.09 to 3.2 ng g⁻¹. nih.gov For the analysis of tris(2,4-di-tert-butylphenyl) phosphite, a related compound, a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid has been described. sielc.com For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid. sielc.com Fungal metabolism studies have also employed high-pressure liquid chromatography to separate and identify tBPDP metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of tBPDP. It has been used to determine that commercial tert-butylphenyl diphenyl phosphate can contain 15-20% triphenyl phosphate and various isomers of tert-butylphenyl diphenyl phosphate and di-tert-butylphenyl diphenyl phosphate. service.gov.uk In biodegradation studies, GC-MS was used to confirm the complete breakdown of tBPDP by the fungus Cunninghamella elegans within 5 days. nih.gov A method based on GC-MS coupled with magnetic solid-phase extraction (MSPE) has been developed for the analysis of four organophosphate esters in ambient water samples. chromatographyonline.com This method demonstrated good recoveries (72.5–89.1%) and low relative standard deviations (<10%). chromatographyonline.com The GC conditions typically involve a capillary column, such as an HP-5, with a temperature-programmed run to separate the analytes. chromatographyonline.com

Gel Permeation Chromatography (GPC) for Oxidation Products

While direct references for the use of Gel Permeation Chromatography (GPC) specifically for the oxidation products of p-tert-butylphenyl diphenyl phosphate were not found in the search results, the analysis of related compounds and degradation products is crucial. For instance, the oxidation of the antioxidant tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) leads to the formation of tris(2,4-di-tert-butylphenyl)phosphate. jeol.comresearchgate.net The analysis of such oxidation products is often carried out using techniques like GC-MS and HPLC-UV. jeol.comresearchgate.net

Quantification and Isomer-Specific Analysis

The quantification of tBPDP and the specific analysis of its isomers are critical due to the complex composition of commercial products. service.gov.uk Commercial tert-butylphenyl diphenyl phosphate is a mixture that includes triphenyl phosphate and various isomers of mono- and di-tert-butylphenyl diphenyl phosphates. service.gov.uk

Isomer-specific analysis is important because the position of the tert-butyl group (ortho, meta, or para) can influence the compound's properties and toxicological profile. service.gov.ukindustrialchemicals.gov.au For example, different boiling points have been reported for the ortho, meta, and para isomers of tert-butylphenyl diphenyl phosphate. service.gov.uk Studies have quantified the contribution of individual isopropylated and tert-butylated triarylphosphate esters (ITPs and TBPPs) in commercial flame retardant mixtures, highlighting the prevalence of specific isomers like 2-isopropylphenyl diphenyl phosphate (2IPPDPP). nih.gov

Quantitative analysis is typically performed using calibrated methods, such as LC-MS/MS, which can achieve low limits of quantification. nih.gov For instance, a validated LC-MS/MS method for aryl-OPEs in indoor dust had limits of quantification ranging from 0.09 to 3.2 ng g⁻¹. nih.gov In biodegradation studies, the amount of [¹⁴C]BPDP mineralized to ¹⁴CO₂ was measured to quantify the extent of degradation. asm.orgnih.gov

A summary of analytical methods and their key parameters is provided in the interactive table below.

| Analytical Technique | Key Parameters/Findings | Reference |

| HPLC-MS/MS | Simultaneous analysis of 17 aryl-OPEs, LOQs: 0.09-3.2 ng g⁻¹ | nih.gov |

| GC-MS | Identification of isomers in commercial products | service.gov.uk |

| GC-MS with MSPE | Analysis of OPEs in water, Recoveries: 72.5–89.1% | chromatographyonline.com |

| Isomer-Specific Analysis | Quantification of individual ITP and TBPP isomers in mixtures | nih.gov |

| Quantitative Biodegradation | Measurement of ¹⁴CO₂ evolution from [¹⁴C]BPDP | asm.orgnih.gov |

Regulatory Considerations and Management Strategies

National and International Regulatory Status and Guidelines

The regulatory landscape for p-tert-Butylphenyl diphenyl phosphate (B84403) (BPDP) is multifaceted, with various national and international bodies establishing guidelines and assessments for its use. A commercial product containing BPDP is often a mixture that includes triphenyl phosphate, bis(tert-butylphenyl) phenyl phosphate, and tris(p-tert-butylphenyl) phosphate. scipoly.comeuropa.eu

In Australia , BPDP is listed on the Australian Inventory of Industrial Chemicals (AICIS). nih.gov The Australian Industrial Chemicals Introduction Scheme (AICIS) has conducted a human health tier II assessment for a group of butylated triaryl phosphate esters, which includes BPDP. nih.govindustrialchemicals.gov.au This assessment is part of a broader initiative to evaluate chemicals on the inventory, particularly those identified as concerns for which action has been taken overseas. industrialchemicals.gov.au

In Europe , under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, a substance like di-tert-butylphenyl phenyl phosphate does not require registration if imported or manufactured at less than one tonne per year. carlroth.com The European Chemicals Agency (ECHA) has information on a substance identified as a "Reaction mass of 4-tert-butylphenyl diphenyl phosphate and bis(4-tert-butylphenyl) phenyl phosphate and triphenyl phosphate". europa.eu While some classifications indicate the substance does not meet the criteria for classification under the Classification, Labelling and Packaging (CLP) Regulation, specific target organ toxicity (repeated exposure) - category 2 is noted. carlroth.comnih.gov

In the United Kingdom , the Environment Agency has published an environmental risk evaluation report for tertbutylphenyl diphenyl phosphate. service.gov.uk The report concluded that the substance does not meet the criteria to be classified as persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). service.gov.uk However, it did identify potential risks to various environmental compartments, such as surface water and sediment, under certain use scenarios. service.gov.uk

In the United States , BPDP is listed as a reportable ingredient under the California Safe Cosmetics Program (CSCP). nih.gov The National Toxicology Program (NTP) has also conducted research on the compound. nih.gov

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) information for BPDP is varied. While many reports indicate it does not meet GHS hazard criteria, some safety data sheets list hazard statements such as causing skin and serious eye irritation, and potential respiratory irritation. scipoly.comnih.govaksci.com Additionally, it is often labeled as very toxic to aquatic life with long-lasting effects. scipoly.com

Interactive Data Table: Regulatory Status of p-tert-Butylphenyl diphenyl phosphate

| Jurisdiction/Body | Regulation/Listing | Key Findings/Notes | Reference |

| Australia | Australian Inventory of Industrial Chemicals (AICIS) | Listed on the inventory; included in a group assessment for butylated triaryl phosphate esters. | nih.govindustrialchemicals.gov.au |

| European Union | REACH Regulation | Registration not required for quantities < 1 tonne/annum. | carlroth.com |

| European Union | ECHA C&L Inventory | Notified classification and labeling data submitted. Some reports indicate specific target organ toxicity (repeated exposure). | europa.eunih.govnih.gov |

| United Kingdom | Environment Agency | Does not meet PBT or vPvB criteria but poses potential environmental risks. | service.gov.uk |

| United States | California Safe Cosmetics Program (CSCP) | Listed as a reportable ingredient. | nih.gov |

| International | GHS Classification | Varied classifications; often labeled as hazardous to the aquatic environment. Some sources indicate skin/eye irritation potential. | scipoly.comaksci.com |

Risk Management Options and Mitigation Strategies

Effective risk management for this compound involves a combination of engineering controls, personal protective equipment (PPE), and specific handling and disposal procedures to minimize exposure and environmental release.

Engineering Controls: Workplaces where BPDP is handled should be equipped with adequate ventilation systems to control airborne concentrations. aksci.com For processes that may generate dusts or aerosols, appropriate exhaust ventilation is crucial. scipoly.com

Personal Protective Equipment (PPE):

Eye and Face Protection: Safety goggles with side protection or other approved eye protection should be worn. scipoly.comaksci.com

Skin Protection: Chemical-resistant gloves are required. It is important to inspect gloves before use and use proper removal techniques to avoid skin contact. scipoly.com Protective clothing should be chosen based on the concentration and amount of the substance being handled. scipoly.comaksci.com

Respiratory Protection: In situations where dust or mist is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. nih.gov However, if engineering controls are effective, respiratory protection may not be required. scipoly.com

Handling and Storage: Standard industrial hygiene practices should be followed, including washing hands before breaks and at the end of the workday. scipoly.com The substance should be stored in a cool, dry, well-ventilated area in tightly closed containers, away from incompatible materials and sources of ignition. nih.govaksci.com Food, drink, and animal feedingstuffs should be kept separate. carlroth.com

Spill and Disposal Management: In case of a spill, sources of ignition should be removed. The spilled material should be contained and collected using absorbent paper or inert material without creating dust. scipoly.comnoaa.gov The collected waste and contaminated items must be sealed in a vapor-tight plastic bag for disposal. noaa.gov Disposal must be in accordance with local, state, and federal regulations, typically at an approved waste disposal plant. scipoly.comaksci.com Importantly, the product should not be allowed to enter drains or waterways to prevent environmental contamination. scipoly.comaksci.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing BPDP in environmental and biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for quantifying BPDP in environmental matrices due to their sensitivity for organophosphate esters (OPEs). Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are critical for structural elucidation . For biological samples, enzymatic digestion followed by solid-phase extraction (SPE) and LC-MS/MS is recommended to isolate and quantify BPDP metabolites (e.g., diphenyl phosphate) .

Q. How should researchers design in vivo studies to assess BPDP’s developmental toxicity?

- Methodological Answer : Chicken embryo models (e.g., egg injection) are effective for studying developmental effects, with endpoints such as hepatic gene expression changes (e.g., CYP450 isoforms) and oxidative stress biomarkers (e.g., SOD, CAT). Zebrafish larvae are suitable for neurobehavioral assessments (e.g., locomotor activity) using video tracking systems . Ensure dose ranges align with environmentally relevant concentrations (e.g., 0.1–10 µg/L for aquatic organisms) .

Q. What are the primary environmental fate and transport mechanisms of BPDP?

- Methodological Answer : BPDP exhibits moderate persistence in water (hydrolysis half-life >30 days) and low volatility (vapor pressure <1 × 10⁻⁵ mmHg). It adsorbs to organic-rich sediments and bioaccumulates in lipid-rich tissues (log Kow ~5.2). Monitor degradation products like diphenyl phosphate, which may contribute to long-term aquatic toxicity .

Advanced Research Questions

Q. How do in vitro enzyme inhibition assays for BPDP correlate with in vivo neurotoxic outcomes?

- Methodological Answer : In vitro screening using cholinesterase (BChE) and carboxylesterase inhibition assays can identify neurotoxic potential, but in vivo validation is critical. For example, while BPDP shows weak inhibition of plasma BChE in vitro, in vivo murine models reveal tissue-specific effects (e.g., liver APH inhibition). Use comparative metabolomics to link enzyme inhibition to behavioral outcomes (e.g., altered motor activity in zebrafish) .

Q. What methodologies resolve contradictions in aquatic toxicity data between BPDP and structurally similar OPEs?

- Methodological Answer : Contradictions often arise from variations in test species sensitivity and exposure conditions. Apply species sensitivity distribution (SSD) models to harmonize data, using chronic toxicity values (e.g., EC50 for Daphnia magna vs. Danio rerio). Meta-analyses of existing datasets (e.g., ECOTOX, CompTox) can identify outliers and standardize endpoints .

Q. How can computational models predict BPDP’s interaction with metabolic enzymes?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models can predict binding affinities to cytochrome P450 enzymes or esterases. Validate predictions with in vitro hepatic microsomal assays and in silico toxicity platforms (e.g., OECD QSAR Toolbox) .

Data Contradiction and Synthesis

Q. Why do regulatory classifications of BPDP’s aquatic toxicity vary across regions?

- Methodological Answer : Discrepancies stem from differences in test protocols (e.g., OECD vs. EPA guidelines) and endpoint selection (e.g., acute vs. chronic toxicity). For example, the EU classifies BPDP as Aquatic Chronic 1 (H410) based on Daphnia reproduction data, while other regions may prioritize fish embryo toxicity . Conduct cross-regulatory meta-analyses to reconcile classifications.

Q. What experimental designs minimize confounding factors in BPDP toxicity studies?

- Methodological Answer : Use isotopically labeled BPDP (e.g., ¹³C or deuterated analogs) to track bioavailability and metabolism. Control for co-exposure to other OPEs (e.g., triphenyl phosphate) via mass-balance modeling. Employ factorial designs to isolate synergistic/antagonistic effects .

Tables for Key Data Comparison

| Parameter | BPDP | Triphenyl Phosphate (TPP) | Reference |

|---|---|---|---|

| Log Kow | 5.2 | 4.7 | |

| Hydrolysis Half-Life (pH 7) | >30 days | 15 days | |

| EC50 (Daphnia magna) | 0.8 mg/L | 1.2 mg/L | |

| BChE Inhibition (IC50) | 120 µM | 45 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.